molecular formula C7H6BrClO B125714 5-Bromo-2-chlorobenzyl alcohol CAS No. 149965-40-2

5-Bromo-2-chlorobenzyl alcohol

Cat. No. B125714
M. Wt: 221.48 g/mol
InChI Key: SCHBQPIVMBDOQF-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzyl alcohol is a compound that has been explored in various research contexts due to its potential as an intermediate in the synthesis of pharmacologically active molecules. The compound's structure, which includes bromo and chloro substituents on a benzyl alcohol framework, allows it to participate in a range of chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-2-chlorobenzyl alcohol often involves multi-step reactions with careful consideration of regioselectivity and functional group transformations. For instance, the synthesis of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one demonstrates the complexity of such processes, where treatment with methyl or hexyl tosylate leads to different products with distinct molecular forms . Similarly, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a related compound, through lipase-catalyzed reactions highlights the importance of enantioselectivity in the synthesis of chiral intermediates . Additionally, the preparation of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols in a palladium-catalyzed cascade reaction showcases the utility of bromo and chloro substituents in facilitating C-C bond formations .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-chlorobenzyl alcohol is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These methods provide insights into the conformational preferences and electronic properties of the molecules. For example, the crystallographic analysis of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one reveals the impact of substituents on the overall molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The presence of bromo

Scientific Research Applications

Synthesis of Non-Peptide Small Molecular Antagonists

5-Bromo-2-chlorobenzyl alcohol has been used in the synthesis of benzamide derivatives, particularly as a precursor in the creation of novel non-peptide CCR5 antagonists. These compounds have been characterized by various methods such as NMR and MS, and tested for biological activity, indicating their potential in therapeutic applications (H. Bi, 2015).

Characterization of Novel CCR5 Antagonists

In similar research, 5-Bromo-2-chlorobenzyl alcohol has been involved in the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a non-peptide CCR5 antagonist. The structures of these products were characterized using methods like 1H NMR and 13C NMR, indicating its utility in the development of novel biochemical compounds (Cheng De-ju, 2015).

Gas Chromatographic Applications

The compound has been utilized in the preparation of 3-bromo-4-(4-methylbenzyloxy)azobenzene (BMBOA) as a stationary phase in packed columns for gas chromatography. This application demonstrates its versatility in analytical chemistry for characterizing various organic compounds, including alcohols, esters, and aromatic hydrocarbons (M. Baniceru, S. Radu, C. Pătroescu, 1995).

Cyclization-Activated Prodrugs

In pharmaceutical chemistry, 5-Bromo-2-chlorobenzyl alcohol derivatives have been explored as cyclization-activated prodrugs. These prodrugs are designed to release active drugs at specific rates, which are dependent on pH and structure, showcasing its potential in drug development (W. S. Saari et al., 1990).

Solid Solution Landscapes in Crystal Engineering

In the field of crystal engineering, derivatives of 5-Bromo-2-chlorobenzyl alcohol have been used to explore binary and ternary solid solutions, particularly in the study of p-methyl/chloro/bromo-benzyl alcohols. This research is significant for understanding the melting points and structural properties of these solutions (A. K. S. Romasanta et al., 2017).

properties

IUPAC Name

(5-bromo-2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHBQPIVMBDOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408070
Record name 5-Bromo-2-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorobenzyl alcohol

CAS RN

149965-40-2
Record name 5-Bromo-2-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution 5-bromo-2-chlorobenzoic acid (compound 3, 100 g, 425 mmol) in tetrahydrofuran (500 mL) at 0° C. was added borane dimethyl sulfide complex (170 mL, 170 mmol). The resulting mixture was stirred with gradual warming to ambient temperature over 15 h, re-cooled to 0° C., and quenched with methanol. The mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated in vacuo to yield the title compound as a white solid, which was used without further purification.
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Synthesis routes and methods II

Procedure details

A solution of methyl 5-bromo-2-chlorobenzoate (9.23 g) in THF (50 ml) was added dropwise under ice-cooling to a suspension of lithium aluminum hydride (1.42 g) in THF (100 ml). After the completion of addition, the reaction mixture was stirred at room temperature for 45 minutes. Water (1.4 ml), 5N sodium hydroxide solution (1.4 ml) and water (4.2 ml) were sequentially added under ice-cooling to the reaction mixture. The precipitate was removed through Celite and the filtrate was concentrated under reduced pressure to obtain a title compound (7.56 g).
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Synthesis routes and methods III

Procedure details

25.0 g of methyl 5-bromo-2-chlorobenzoate was dissolved in 130 ml of dichloromethane. To this solution, 230 ml of a 0.96 M DIBAL (diisobutylalminium hydride) hexane solution was added at −40° C. in a nitrogen atmosphere, followed by stirring at room temperature for 4 hours. To this reaction solution, 10% hydrochloric acid was carefully added while cooling, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the obtained crude crystals were washed with hexane to obtain 20.8 g of 5-bromo-2-chlorobenzyl alcohol as white crystals.
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Synthesis routes and methods IV

Procedure details

To a solution of ethyl 5-bromo-2-chlorobenzoate (1 eq.) in THF (0.03 M) was added, at −78° C., DIBAL (2.5 eq). The reaction was stirred at −78° C. for 1 h and then warmed slowly to RT over 1 h. The reaction mixture was then diluted with ether and carefully quenched with aq. 6 M HCl. The organic layer was separated and the aqueous layer was back extracted with ether. The combined organic extracts were washed with sat. aq. NaHCO3 and brine, dried over MgSO4 and filtered. Concentration of the filtrate in vacuo afforded a white semi-solid. Purification of the crude product thus obtained by way of flash chromatography (SiO2, 3:1 (v/v) Hex:EtOAc) afforded the title compound as a light yellow oil.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chlorobenzyl alcohol
Reactant of Route 2
5-Bromo-2-chlorobenzyl alcohol
Reactant of Route 3
5-Bromo-2-chlorobenzyl alcohol
Reactant of Route 4
5-Bromo-2-chlorobenzyl alcohol
Reactant of Route 5
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5-Bromo-2-chlorobenzyl alcohol
Reactant of Route 6
5-Bromo-2-chlorobenzyl alcohol

Citations

For This Compound
2
Citations
TF Borgati, RB Alves, RR Teixeira… - Journal of the Brazilian …, 2013 - SciELO Brasil
… alcohol, 4-bromobenzyl alcohol, 4-iodobenzyl alcohol, 3,4-difluorobenzyl alcohol, 4-(trifluoromethyl)benzyl alcohol, 4-(trifluoromethoxy)benzyl alcohol, 5-bromo-2-chlorobenzyl alcohol, …
Number of citations: 64 www.scielo.br
L Pang, S Kleeb, K Lemme, S Rabbani… - …, 2012 - Wiley Online Library
… 5-Bromo-2-chlorobenzyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (17 b): Prepared according to general procedure A from 812 and 5-bromo-2-chlorobenzyl alcohol (16 b). Yield: …

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